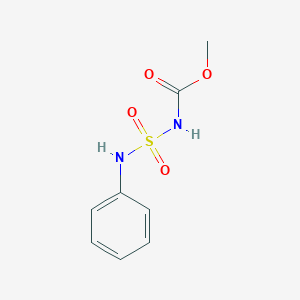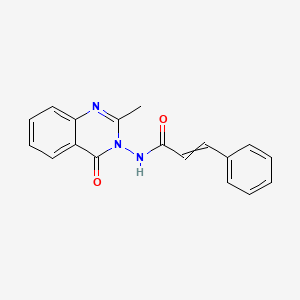
Diethyl (2-chlorohexyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-chlorohexyl)propanedioate is an organic compound that belongs to the class of malonic esters. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate. This compound is characterized by the presence of a chlorohexyl group attached to the central carbon atom of the propanedioate moiety. Malonic esters are widely used in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-chlorohexyl)propanedioate typically involves the alkylation of diethyl malonate with 2-chlorohexyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with 2-chlorohexyl bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-chlorohexyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: The compound can undergo decarboxylation to yield substituted monocarboxylic acids
Common Reagents and Conditions
Sodium Ethoxide: Used for the formation of enolate ions.
Aqueous Hydrochloric Acid: Used for hydrolysis and decarboxylation reactions.
Alkyl Halides: Used for further alkylation reactions
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Monocarboxylic Acids: Formed through hydrolysis and decarboxylation
Scientific Research Applications
Diethyl (2-chlorohexyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Agriculture: Used in the synthesis of agrochemicals and pesticides
Mechanism of Action
The mechanism of action of diethyl (2-chlorohexyl)propanedioate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ions can undergo nucleophilic substitution, addition, and other reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: The parent compound, used in similar synthetic applications.
Diethyl (2-bromohexyl)propanedioate: A similar compound with a bromo group instead of a chloro group.
Diethyl (2-iodohexyl)propanedioate: Another similar compound with an iodo group
Uniqueness
Diethyl (2-chlorohexyl)propanedioate is unique due to the presence of the chlorohexyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for certain synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
90284-89-2 |
|---|---|
Molecular Formula |
C13H23ClO4 |
Molecular Weight |
278.77 g/mol |
IUPAC Name |
diethyl 2-(2-chlorohexyl)propanedioate |
InChI |
InChI=1S/C13H23ClO4/c1-4-7-8-10(14)9-11(12(15)17-5-2)13(16)18-6-3/h10-11H,4-9H2,1-3H3 |
InChI Key |
IUYBDUVPRVZPIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C(=O)OCC)C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


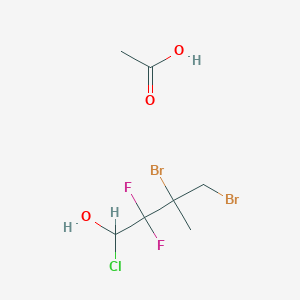
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
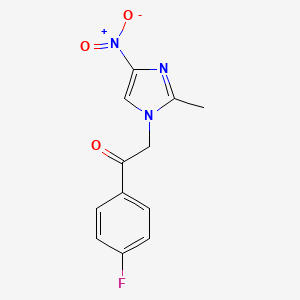
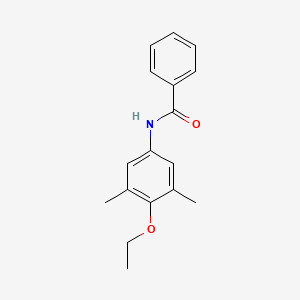

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
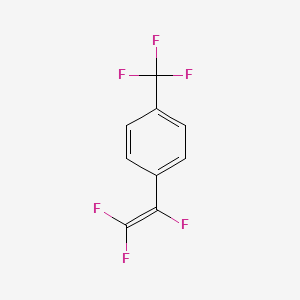

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
